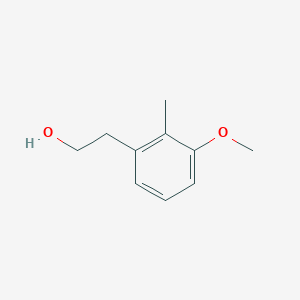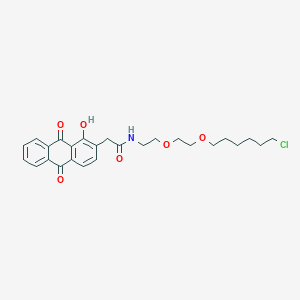
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorohexyl group, an ethoxyethyl chain, and an anthracene-derived acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:
Formation of the Chlorohexyl Intermediate: The initial step involves the chlorination of hexanol to form 6-chlorohexanol.
Etherification: The chlorohexyl intermediate is then reacted with ethylene glycol under basic conditions to form the ethoxyethyl chain.
Anthracene Derivative Formation: The anthracene moiety is synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the keto groups.
Amide Formation: The final step involves the coupling of the anthracene derivative with the ethoxyethyl intermediate using acetic anhydride and a suitable catalyst to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction may yield hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving anthracene derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Applications in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety may also play a role in its mechanism of action by intercalating with DNA or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: can be compared with other anthracene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorohexyl group, ethoxyethyl chain, and anthracene-derived acetamide moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C26H30ClNO6 |
|---|---|
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(1-hydroxy-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C26H30ClNO6/c27-11-5-1-2-6-13-33-15-16-34-14-12-28-22(29)17-18-9-10-21-23(24(18)30)26(32)20-8-4-3-7-19(20)25(21)31/h3-4,7-10,30H,1-2,5-6,11-17H2,(H,28,29) |
Clave InChI |
QNIGPHJJFIEEHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CC(=O)NCCOCCOCCCCCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
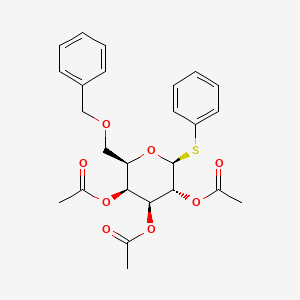
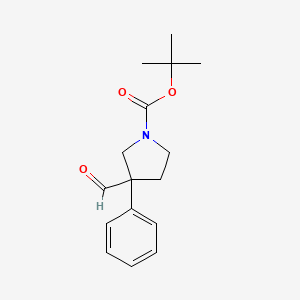
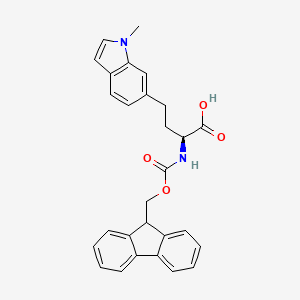
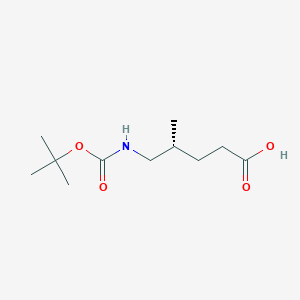
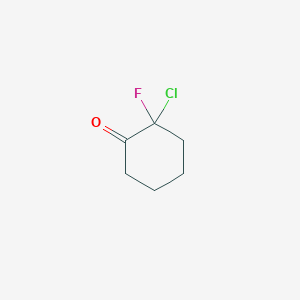
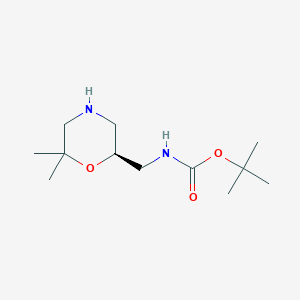
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
